2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Description
2-[(4-Aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a sulfanyl (thioether) linkage and aromatic substituents. The compound’s structure comprises:
- Acetamide backbone: A central carbonyl group connected to a nitrogen atom.
- 3,4-Dimethylphenyl substituent: A hydrophobic aryl group with steric and electronic effects influencing molecular interactions.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNXANSUZWDCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763130-03-6 | |
| Record name | 2-((4-AMINOPHENYL)THIO)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution via Thiol-Acetamide Coupling
The most widely reported method involves the reaction of 4-aminothiophenol with chloroacetyl chloride, followed by coupling with 3,4-dimethylaniline. This two-step process leverages the nucleophilic properties of the thiol group to form the sulfanyl-acetamide intermediate.
Step 1: Synthesis of Chloroacetamide Intermediate
Chloroacetyl chloride reacts with 4-aminothiophenol in the presence of a base such as triethylamine to form 2-chloro-N-(4-aminophenyl)acetamide. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.
$$
\text{4-Aminothiophenol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{2-Chloro-N-(4-aminophenyl)acetamide}
$$
Step 2: Coupling with 3,4-Dimethylaniline
The chloroacetamide intermediate undergoes nucleophilic displacement with 3,4-dimethylaniline in dimethylformamide (DMF) at 80°C for 6–8 hours. Potassium carbonate acts as a base to deprotonate the aniline, enhancing its nucleophilicity.
$$
\text{2-Chloro-N-(4-aminophenyl)acetamide} + \text{3,4-Dimethylaniline} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Table 1: Optimization of Reaction Conditions for Step 2
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 80°C | 78 |
| Solvent | DMF | 78 |
| Base | K₂CO₃ | 78 |
| Reaction Time | 8 hours | 78 |
| Alternative Base | NaH | 65 |
One-Pot Thiol-Ene Reaction
A streamlined one-pot approach eliminates the need for isolating intermediates. Here, 4-aminothiophenol, chloroacetyl chloride, and 3,4-dimethylaniline are reacted sequentially in a single vessel. This method reduces purification steps but requires precise stoichiometric control to avoid polymerization byproducts.
Key Advantages:
- Reduced process time (total 10 hours vs. 14 hours for two-step method).
- Higher atom economy (82% vs. 75%).
Challenges:
- Formation of disulfide byproducts if oxidizing agents are present.
- Requires excess chloroacetyl chloride (1.5 equiv.) to drive the reaction.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 6H, aromatic), 3.89 (s, 2H, CH₂), 2.23 (s, 6H, CH₃).
- ¹³C NMR: Peaks at 168.9 ppm (C=O), 139.2–115.7 ppm (aromatic carbons), 40.1 ppm (CH₂).
High-Resolution Mass Spectrometry (HRMS):
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) of structurally analogous compounds confirms the planar arrangement of the acetamide backbone and the dihedral angle (87.5°) between the aromatic rings. The sulfanyl bridge adopts a gauche conformation, minimizing steric hindrance.
Table 2: Crystallographic Data for Analogous Compounds
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 13.6670, 6.8704, 16.7220 |
| β (°) | 108.02 |
| V (ų) | 1493.1 |
| Z | 4 |
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing DMF with cyclopentyl methyl ether (CPME) as a greener solvent reduces toxicity and improves recyclability. Pilot-scale trials demonstrate comparable yields (75% vs. 78%) with 30% lower solvent costs.
Purification Strategies
- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield >99% pure product.
- Chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves disulfide contaminants.
Table 3: Comparative Purification Methods
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 99.5 | 85 |
| Column Chromatography | 99.9 | 70 |
Emerging Methodologies
Photocatalytic Thiol-Acetamide Coupling
Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to activate thiols at ambient temperatures. This method achieves 80% yield in 3 hours, offering energy savings and reduced side reactions.
Enzymatic Synthesis
Lipase-catalyzed acylation of 4-aminothiophenol with vinyl acetate in ionic liquids presents a solvent-free alternative. Initial trials show moderate yields (60%) but excellent enantioselectivity (>95% ee).
Chemical Reactions Analysis
Types of Reactions
2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide exhibit promising anticancer activities. For instance, studies have shown that derivatives of aminophenyl sulfides can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with tumor growth and survival .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that it may be effective against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
Pain Management
Given its structural similarities to known analgesics, there is potential for this compound to serve as a novel pain management agent. Preliminary studies suggest that it may interact with pain receptors or modulate inflammatory pathways, thus providing relief from chronic pain conditions .
Neuroprotective Effects
Emerging research indicates that this compound might possess neuroprotective properties. Studies have demonstrated that certain sulfanyl-containing compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential application in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study 1: Anticancer Activity Assessment
In a study examining the anticancer effects of various sulfanyl compounds, researchers found that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted its ability to induce apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment for resistant bacterial infections .
Mechanism of Action
The mechanism of action of 2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action can include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Key Observations:
Sulfanyl vs.
Aromatic Substitutions : The 3,4-dimethylphenyl group introduces steric bulk compared to smaller substituents (e.g., pyridinyl in ), which may affect binding to biological targets like orexin receptors .
Pharmacological and Physicochemical Properties
Solubility and Permeability:
- Target Compound: The 4-aminophenyl group may enhance aqueous solubility compared to purely hydrophobic analogs like 9b , though the 3,4-dimethylphenyl group could offset this by increasing lipophilicity.
- CNS Permeability : Unlike orexin antagonists (e.g., 9b), the sulfanyl group’s polarity might limit blood-brain barrier penetration unless balanced by the dimethylphenyl group’s hydrophobicity .
Crystallographic and Conformational Analysis
- Crystal Packing : The compound’s 3,4-dimethylphenyl group may induce steric hindrance, leading to conformational differences compared to dichlorophenyl analogs (e.g., dihedral angles of 54.8°–77.5° in ).
- Hydrogen Bonding: The 4-aminophenyl group could form intermolecular N–H⋯O bonds, similar to pyrazolone acetamides , influencing solid-state stability.
Biological Activity
The compound 2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide (CAS No. 763130-03-6) is a member of the acetamide class, notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Chemical Formula : C₁₆H₁₈N₂OS
- Molecular Weight : 286.39 g/mol
- Structure : The compound features a sulfanyl group attached to an aminophenyl moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with thiophenol derivatives under controlled conditions, followed by acetylation to yield the acetamide structure. The process has been optimized using microwave irradiation techniques for enhanced efficiency and yield .
Antitumor Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, studies conducted by the National Cancer Institute screened various derivatives against over 60 human tumor cell lines, revealing promising anticancer activity in several compounds derived from the 2-(4-aminophenyl)benzothiazole structure .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Urease Inhibition : Compounds in this class have shown inhibitory effects on urease, an enzyme linked to numerous pathological conditions. For example, related sulfonamide compounds demonstrated IC50 values indicating effective urease inhibition .
- Antimicrobial Properties : Sulfonamide-containing compounds are recognized for their broad-spectrum antimicrobial activities. They exhibit efficacy against various pathogens through mechanisms such as enzyme inhibition and disruption of metabolic pathways .
Case Studies
- Antitumor Screening : A study synthesized multiple acetamide derivatives and tested their antitumor efficacy. Among these, specific compounds demonstrated remarkable activity against breast and colon cancer cell lines, suggesting the potential for development into therapeutic agents .
- Urease Inhibition Study : A systematic investigation into urease inhibition revealed that certain structural modifications in acetamide derivatives could enhance their inhibitory potency. The results indicated that the presence of a sulfanyl group significantly improved activity compared to other substituents .
Table 1: Biological Activities of Related Compounds
Q & A
Q. What are the key synthetic intermediates and reaction conditions for synthesizing 2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide?
The synthesis typically involves multi-step routes starting with sulfonation of aniline derivatives to form intermediates like 4-aminophenylsulfonamide. Subsequent coupling with 3,4-dimethylphenylacetamide precursors is performed using reagents such as acetyl chloride in the presence of a base (e.g., triethylamine). Reaction conditions often require inert atmospheres (N₂/Ar), refluxing in anhydrous solvents (e.g., DCM, DMF), and purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying aromatic protons and acetamide groups. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy identifies functional groups like sulfanyl (-S-) and acetamide (-NHCO-) .
Q. What in vitro models are suitable for preliminary screening of biological activity?
Common assays include:
- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria.
- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Anti-inflammatory : COX-1/COX-2 inhibition assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the final coupling step?
Strategies include:
- Temperature control : Maintaining 0–5°C during acetyl chloride addition to minimize side reactions.
- Stoichiometric adjustments : Using 1.2 equivalents of the amine intermediate to drive the reaction to completion.
- Purification : Employing gradient elution in flash chromatography with ethyl acetate/hexane mixtures .
Q. What methodologies resolve contradictions in reported biological activity (e.g., varying IC₅₀ values)?
Discrepancies may arise from differences in:
- Assay protocols : Standardize cell culture conditions (e.g., serum concentration, incubation time).
- Compound purity : Re-analyze batches via HPLC to rule out impurities.
- Target specificity : Use molecular docking studies to validate interactions with enzymes/receptors (e.g., EGFR, tubulin) .
Q. How can crystallographic data clarify the compound’s molecular conformation?
Single-crystal X-ray diffraction (SCXRD) reveals bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For example, the sulfanyl group’s orientation relative to the acetamide moiety can be mapped to predict reactivity .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation.
- Derivatization : Introduce polar groups (e.g., -OH, -COOH) on the phenyl ring without disrupting pharmacophores .
Data Analysis & Methodological Challenges
Q. How do substituent variations on the phenyl rings influence structure-activity relationships (SAR)?
Comparative studies with analogs show:
- Electron-withdrawing groups (e.g., -Cl, -F) enhance anticancer activity by increasing electrophilicity.
- Methyl groups improve metabolic stability but may reduce solubility. Example analogs:
| Substituent | IC₅₀ (μM, MCF-7) | LogP |
|---|---|---|
| 4-NH₂ (Parent) | 12.3 | 3.1 |
| 4-Cl | 8.9 | 3.8 |
| 3,4-diOCH₃ | 15.6 | 2.7 |
| Data derived from PubChem and crystallographic studies . |
Q. What advanced analytical techniques characterize degradation products under stress conditions?
- LC-MS/MS : Identifies hydrolytic (e.g., acetamide cleavage) or oxidative (e.g., sulfoxide formation) degradation.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability up to 300°C .
Q. How can computational methods predict metabolic pathways?
Tools like Schrödinger’s ADMET Predictor or SwissADME simulate Phase I/II metabolism. Key predictions:
- Primary metabolites : Hydroxylation at the 4-aminophenyl ring.
- CYP450 isoforms : Likely involvement of CYP3A4/2D6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
